3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile
Description
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile is a nitrile-containing ketone derivative featuring a cyclopropyl group and a 2-fluorophenyl substituent. The compound’s nitrile group and ketone functionality confer reactivity for further derivatization, while the fluorine atom and cyclopropyl moiety may influence steric and electronic properties critical for biological activity .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2 |
InChI Key |
MKMPWMYJSPIFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with fluorobenzene derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropyl ketone, followed by the addition of 2-fluorobenzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Positional Isomer: 3-Cyclopropyl-2-(3-fluorophenyl)-3-oxopropanenitrile
- Structural Difference : Fluorine is at the meta position (3-fluorophenyl) instead of the ortho position (2-fluorophenyl).
- Electronic effects: The ortho-fluorine’s proximity to the ketone group could alter electron withdrawal, affecting reactivity in nucleophilic additions or cyclization reactions.
- Status : The 3-fluorophenyl analog is listed as discontinued, possibly due to synthetic challenges or inferior performance in preliminary screenings .
Agrochemical Metabolite: 2-Cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile
- Structural Differences : Additional 2-methylsulfonyl and 4-trifluoromethyl groups on the phenyl ring.
- Impact :
- Enhanced molecular weight and hydrophobicity due to the trifluoromethyl and sulfonyl groups, likely improving membrane permeability and metabolic stability.
- The sulfonyl group may act as a hydrogen-bond acceptor, influencing interactions with biological targets.
- Application : This compound is a metabolite of the herbicide isoxaflutole, indicating its role in agricultural residue management .
Thiazole Derivatives: 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles
- Structural Differences : Incorporation of a dihydrothiazole ring and arylhydrazone group instead of the nitrile-ketone core.
- Hydrazone groups enable tautomerism, which may influence redox properties and stability under physiological conditions.
- Application : Synthesized as part of sulfur-containing heterocycles for medicinal or materials chemistry .
Ester Analog: Ethyl 3-Cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate
- Structural Differences : Replacement of the nitrile with an ethyl ester and substitution of 2-fluorophenyl with 3-fluorobenzyl.
- The benzyl group (vs. phenyl) introduces a methylene spacer, altering steric bulk and lipophilicity.
- Application : Evaluated for pharmacological activity, highlighting the importance of ester functionalities in prodrug design .
Data Table: Structural and Functional Comparison
Key Research Findings
Fluorine Position Matters : The ortho-fluorine in the target compound may confer unique steric and electronic effects compared to meta-substituted analogs, influencing both synthetic accessibility and bioactivity .
Functional Group Swap : Replacing nitrile with ester (as in ) reduces electrophilicity, which could modulate toxicity or metabolic pathways in drug candidates .
Agrochemical Relevance : The metabolite 2-cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile highlights the importance of nitrile-ketone scaffolds in designing environmentally persistent herbicides .
Biological Activity
3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile (CAS No. 1094356-88-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The molecular formula of this compound is C12H10FNO, with a molecular weight of 203.21 g/mol. The compound features a cyclopropyl group and a fluorophenyl moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the cyclopropyl moiety : This can be achieved through cyclopropanation reactions.
- Introduction of the fluorophenyl group : This often involves halogenation of phenolic compounds followed by nucleophilic substitution.
- Nitrile formation : The final step generally involves the conversion of an intermediate to the nitrile form via dehydration.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing cyclopropyl groups have shown cytotoxic effects against various cancer cell lines, including RKO (colorectal cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cells, with IC50 values ranging from 49.79 µM to 113.70 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| RKO | 60.70 | High Cytotoxicity |
| PC-3 | 49.79 | High Cytotoxicity |
| HeLa | 78.72 | Moderate Cytotoxicity |
The mechanism by which this compound exerts its anticancer effects may involve the reactivation of mutant p53 tumor suppressor function, similar to other small molecules that target p53 pathways . The covalent binding to p53 restores its function, which is critical in regulating cell cycle and apoptosis.
Antioxidant Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antioxidant activity. This is crucial as oxidative stress plays a significant role in cancer progression and other diseases . The ability to scavenge reactive oxygen species (ROS) can mitigate cellular damage and enhance therapeutic efficacy.
Case Studies
- Cytotoxicity Assessment : In a controlled study, various derivatives were tested against human cancer cell lines using the MTS assay. The results indicated that certain derivatives significantly inhibited cell viability, confirming their potential as anticancer agents .
- Leishmanicidal Activity : Some studies have also reported leishmanicidal activity for related compounds, suggesting broader therapeutic applications beyond oncology .
Q & A
Q. What steps validate crystallographic data when twinning or disorder complicates structure refinement?
- Methodology :
- Twinning Analysis : Use PLATON’s TWINABS to deconvolute overlapping reflections.
- Disorder Modeling : Assign partial occupancy to disordered cyclopropyl or fluorophenyl moieties in SHELXL .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
